molecular formula C14H13N B232208 (E)-4-(1-Methyl-2-phenylethenyl)pyridine CAS No. 18150-12-4

(E)-4-(1-Methyl-2-phenylethenyl)pyridine

Cat. No.: B232208
CAS No.: 18150-12-4
M. Wt: 195.26 g/mol
InChI Key: RSKRXANPEHDBRN-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(1-Methyl-2-phenylethenyl)pyridine is a pyridine derivative featuring a trans-configuration (E-isomer) of the ethenyl group bridging the pyridine ring and a substituted phenyl group. This compound is structurally characterized by:

  • A pyridine core at position 2.
  • A methyl-substituted ethenyl linker.
  • A phenyl group substituted with a nitro group (as in related derivatives, e.g., 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine) .

Applications of such compounds span medicinal chemistry (e.g., neuroprotection ) and materials science (e.g., crystallography ).

Properties

CAS No.

18150-12-4

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

4-[(E)-1-phenylprop-1-en-2-yl]pyridine

InChI

InChI=1S/C14H13N/c1-12(14-7-9-15-10-8-14)11-13-5-3-2-4-6-13/h2-11H,1H3/b12-11+

InChI Key

RSKRXANPEHDBRN-VAWYXSNFSA-N

SMILES

CC(=CC1=CC=CC=C1)C2=CC=NC=C2

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C2=CC=NC=C2

Canonical SMILES

CC(=CC1=CC=CC=C1)C2=CC=NC=C2

Synonyms

4-(1-METHYL-2-PHENYLVINYL)PYRIDINE

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of (E)-4-(1-Methyl-2-phenylethenyl)pyridine are heavily influenced by substituents on the phenyl and pyridine rings. Key comparisons include:

Compound Name Substituents (Pyridine/Phenyl) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
(E)-4-(1-Methyl-2-(4-nitrophenyl)ethenyl)pyridine 4-NO₂ on phenyl 280.29 Not Reported Potential optoelectronic material
2-Methyl-6-(phenylethynyl)-pyridine (MPEP) Ethynyl linker, 2-methyl 199.25 Not Reported mGluR5 antagonist; neuroprotection in TBI
(E)-2-Methyl-6-(2-phenylethenyl)-pyridine (SIB-1893) 2-Methyl, 6-ethenyl 197.25 Not Reported Dual mGluR5/NMDA receptor inhibition
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives Chloro, amino, substituted phenyl 466–545 268–287 Antimicrobial activity

Key Observations :

  • Substituent Position : MPEP and SIB-1893 differ in pyridine substitution (positions 2 and 6 vs. 4 in the target compound), altering receptor binding selectivity. SIB-1893 shows dual mGluR5 and NMDA receptor antagonism at higher concentrations, unlike MPEP .
  • Biological Activity: Chloro and amino substituents in pyridine derivatives correlate with antimicrobial properties, whereas ethenyl-linked phenyl groups are associated with neuroprotection .

Pharmacological and Functional Comparisons

  • Neuroprotection : this compound analogues (e.g., SIB-1893) reduce neuronal injury by antagonizing NMDA receptors, with IC₅₀ values comparable to MPEP (~100 nM–1 µM) .
  • Antimicrobial Activity: Chloro and amino-substituted pyridines exhibit MIC values of 8–32 µg/mL against E. coli and S. aureus, likely due to disrupted microbial membrane integrity .
  • Crystallography: Derivatives like 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridinium iodide crystallize in the P1 space group, stabilized by C–H···I hydrogen bonds, but lack nonlinear optical activity .

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